2,3-Diethyl-5-methylpyrazine-N4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethyl-5-methylpyrazine-N4-oxide is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It is a biochemical used in proteomics research and is known for its solubility in chloroform, ethyl acetate, and methanol . The compound is typically stored at -20°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-5-methylpyrazine-N4-oxide can be achieved through the condensation of 3,4-hexanedione with propylene diamine . This reaction typically requires a catalyst and is conducted under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethyl-5-methylpyrazine-N4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups on the pyrazine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazine derivatives, while substitution reactions can produce a variety of substituted pyrazines.
Scientific Research Applications
2,3-Diethyl-5-methylpyrazine-N4-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of various chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-5-methylpyrazine-N4-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Diethyl-5-methylpyrazine: This compound is similar in structure but lacks the N4-oxide group.
2,3-Diethyl-6-methylpyrazine: Another similar compound with a different substitution pattern on the pyrazine ring.
Uniqueness
2,3-Diethyl-5-methylpyrazine-N4-oxide is unique due to the presence of the N4-oxide group, which imparts different chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2,3-diethyl-6-methyl-1-oxidopyrazin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-8-9(5-2)11(12)7(3)6-10-8/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZIYDSIPJMJJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C([N+](=C1CC)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652551 |
Source
|
Record name | 2,3-Diethyl-6-methyl-1-oxo-1lambda~5~-pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076200-01-5 |
Source
|
Record name | Pyrazine, 2,3-diethyl-5-methyl-, 4-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076200-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diethyl-6-methyl-1-oxo-1lambda~5~-pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.